molecular formula C13H14O3 B8012985 Methyl 4-(cyclobutanecarbonyl)benzoate

Methyl 4-(cyclobutanecarbonyl)benzoate

Cat. No.: B8012985
M. Wt: 218.25 g/mol
InChI Key: DGYBDPQFVUSQTB-UHFFFAOYSA-N
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Description

Methyl 4-(cyclobutanecarbonyl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyclobutanecarbonyl group attached to the benzene ring at the para position, with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(cyclobutanecarbonyl)benzoate typically involves the esterification of 4-(cyclobutanecarbonyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common acid catalysts used in this reaction include sulfuric acid and p-toluenesulfonic acid .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as zirconium-based catalysts, can also enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(cyclobutanecarbonyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(cyclobutanecarbonyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 4-(cyclobutanecarbonyl)benzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(cyclobutanecarbonyl)benzoate is unique due to the presence of the cyclobutanecarbonyl group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

methyl 4-(cyclobutanecarbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-16-13(15)11-7-5-10(6-8-11)12(14)9-3-2-4-9/h5-9H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYBDPQFVUSQTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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